1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a phenylsulfanyl group, making it a hybrid molecule with potential pharmacological properties .
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves multi-step procedures. One common method is the microwave-assisted synthesis, which is eco-friendly and efficient. This method involves the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene under optimized copper catalyst conditions . The reaction is carried out using copper(II) sulfate pentahydrate and sodium ascorbate in a t-BuOH/water mixture, significantly accelerating the reaction .
Chemical Reactions Analysis
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its antibacterial activity, showing good activity against Bacillus subtilis and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole and piperazine rings in its structure allow it to act as a dopamine and serotonin antagonist, making it useful in the treatment of psychiatric disorders . The phenylsulfanyl group may also contribute to its biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one include other benzothiazole derivatives and piperazine derivatives. For example, 3-(piperazin-1-yl)-1,2-benzothiazole is a related compound that also exhibits significant biological activity . the unique combination of the benzothiazole, piperazine, and phenylsulfanyl groups in this compound gives it distinct pharmacological properties that may offer advantages over similar compounds .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWQPTVYPGPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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